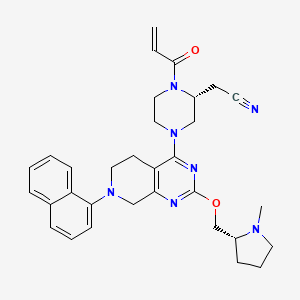

KRAS G12C inhibitor 11

説明

KRAS G12C inhibitors are covalent small molecules that selectively target the KRAS G12C mutation, a prevalent oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). These inhibitors exploit a cysteine residue at position 12 (G12C) to form irreversible covalent bonds, trapping KRAS in its inactive GDP-bound state and blocking downstream signaling pathways like MAPK/ERK .

Based on contextual data, such inhibitors aim to improve upon limitations of first-generation agents (e.g., sotorasib, adagrasib) by enhancing selectivity, overcoming resistance, or enabling combination therapies.

特性

分子式 |

C32H37N7O2 |

|---|---|

分子量 |

551.7 g/mol |

IUPAC名 |

2-[(2R)-4-[2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m1/s1 |

InChIキー |

OBKBMFMBHWUYHS-JWQCQUIFSA-N |

異性体SMILES |

CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@@H](C6)CC#N)C(=O)C=C |

正規SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |

製品の起源 |

United States |

準備方法

The synthesis of KRAS G12C inhibitor 11 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods focus on scaling up these reactions while maintaining stringent quality control to ensure the consistency and efficacy of the final product .

化学反応の分析

Covalent Binding Mechanism

KRAS G12C inhibitors exploit the unique thiol group of the C12 residue, which has a depressed pKa (~7.6) compared to free cysteine, enhancing its reactivity . The inhibitors undergo Michael addition with the C12 thiol, forming a covalent bond. This locks KRAS G12C in the GDP-bound state, preventing nucleotide exchange and downstream signaling .

Key Reaction Features

-

ARS-853 : Reacts with KRAS G12C via a two-step process: rapid non-covalent binding (Kd = 36.0 ± 0.7 μM) followed by pH-dependent covalent ligation .

-

Adagrasib : Synthesized via two sequential S_NAr reactions to introduce chiral building blocks onto a tetrahydropyridopyrimidine core, followed by oxidation to form the active inhibitor .

Adagrasib (MRTX849)

| Step | Reaction Type | Key Details |

|---|---|---|

| 1 | S_NAr Reaction 1 | Introduction of a chiral piperazine via nucleophilic aromatic substitution |

| 2 | S_NAr Reaction 2 | Installation of a second chiral building block |

| 3 | Oxidation | Catalyst-free oxidation of a sulfide intermediate |

| 4 | Deprotection | Removal of protecting groups |

| 5 | Purification | Chromatography-free isolation |

ARS-853

-

Core Structure : Acrylamide-based electrophile.

-

Mechanism : Covalent binding to C12 via 1,2 or 1,4 protonation during Michael addition .

Oxidation and Resistance Mechanisms

KRAS G12C inhibition is compromised by oxidation of C12 to sulfinate, which mimics the conformational dynamics of KRAS G12D . This oxidation occurs both in vitro and in cellular environments, blocking inhibitor binding .

Table: Oxidation Impact

| Factor | Effect on KRAS G12C Inhibition |

|---|---|

| C12 Sulfinate Formation | Prevents covalent ligation |

| Conformational Changes | Alters RAS dynamics, reducing inhibitor efficacy |

Kinetic Analysis

-

ARS-853 :

-

GTP Hydrolysis : Rate constants for ARS-853 modification and GTP hydrolysis are nearly identical (k ~6.4 × 10⁻³ min⁻¹), indicating hydrolysis is rate-limiting .

Resistance and Combination Therapies

Resistance arises from:

Combination therapies (e.g., KRAS G12C inhibitors + EGFR inhibitors) show promise in overcoming resistance .

Biomarker Predictions

RAS-RAF protein interaction levels correlate with inhibitor response. Strong interactions indicate higher active RAS signaling and improved therapeutic outcomes .

科学的研究の応用

KRAS G12C inhibitor 11 has a wide range of scientific research applications:

作用機序

KRAS G12C inhibitor 11 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C . This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .

類似化合物との比較

Resistance Mechanisms and Combination Therapies

Resistance

Combination Strategies

- EGFR Inhibitors : Cetuximab combinations improve CRC outcomes (median PFS: 3.9–8.1 months) .

- SHP2/SOS1 Inhibitors : Synergize with KRAS G12C inhibitors to block adaptive RTK signaling (ORR: 50% in NSCLC with glecirasib + JAB-3312) .

- LUNA18 (RAS Inhibitor): Prevents MAPK reactivation and delays resistance in xenograft models .

Q & A

Q. What experimental approaches are used to validate the covalent binding mechanism of KRAS G12C inhibitors to the inactive GDP-bound state?

Methodological Answer:

- Covalent binding is validated using biochemical assays (e.g., mass spectrometry) to confirm irreversible modification of cysteine 12 in KRAS G12C. Structural studies, such as X-ray crystallography (e.g., PDB ID 7-(2-fluoranyl-6-oxidanyl-phenyl)), demonstrate inhibitor interactions with the switch-II pocket of GDP-bound KRAS .

- Functional assays measure inhibition of downstream MAPK pathway activation (e.g., ERK phosphorylation) in cell lines expressing KRAS G12C. Target engagement is quantified using ultra-sensitive immunoaffinity 2D-LC-MS/MS to assess covalent modification in tumor biopsies .

Q. Why is combining KRAS G12C inhibitors with EGFR inhibitors critical in colorectal cancer (CRC) research?

Methodological Answer:

- Preclinical studies show EGFR activation reactivates MAPK signaling, diminishing KRAS G12C inhibitor efficacy. Dual blockade with EGFR inhibitors (e.g., cetuximab) reduces adaptive resistance by suppressing upstream signaling .

- Clinical trials (e.g., KRYSTAL-1) use co-administration protocols to evaluate synergy. Tumor biopsies are analyzed for phospho-EGFR and phospho-ERK levels pre- and post-treatment to quantify pathway inhibition .

Q. How do researchers assess KRAS G12C target engagement and downstream pharmacodynamics in preclinical models?

Methodological Answer:

- In vitro : Dose-response assays measure IC50 values for KRAS G12C alkylation and MAPK pathway suppression (e.g., p-ERK reduction). CRISPR-engineered isogenic cell lines control for mutation-specific effects .

- In vivo : Xenograft models (e.g., MIA PaCa-2 pancreatic cancer) are treated with inhibitors, followed by tumor harvesting for LC-MS/MS-based quantification of target occupancy and RNA-seq to map transcriptional changes .

Advanced Research Questions

Q. What mechanisms drive resistance to KRAS G12C inhibitors, and how can they be experimentally modeled?

Methodological Answer:

- Resistance arises from MAPK pathway reactivation (e.g., via WT-RAS or RTK signaling) and KRAS amplification. Co-culture systems with stromal cells or growth factor stimulation mimic microenvironment-driven resistance .

- In vitro models : Long-term inhibitor exposure induces resistant clones, which are sequenced for secondary mutations (e.g., KRAS Y96D). High-throughput screens (e.g., 112-drug combinations) identify synergistic agents (e.g., PI3K inhibitors) .

Q. How do structural insights from KRAS G12C-inhibitor complexes inform the design of next-generation inhibitors?

Methodological Answer:

- X-ray structures (e.g., KRAS G12C bound to isoquinolinone inhibitors) reveal allosteric pockets and hydrogen-bond networks. Molecular dynamics simulations predict binding kinetics and guide optimization of covalent warheads (e.g., acrylamides) .

- Mutagenesis studies validate residues critical for inhibitor selectivity (e.g., G12C vs. WT KRAS). Biophysical assays (e.g., SPR) measure binding kinetics to prioritize compounds with slow off-rates .

Q. What methodologies are used to evaluate the impact of KRAS G12C inhibitors on tumor microenvironment (TME) remodeling?

Methodological Answer:

- Imaging mass cytometry quantifies immune cell infiltration (e.g., CD8+ T cells) and stromal remodeling in patient-derived xenografts. Single-cell RNA-seq identifies cytokine networks altered by inhibitor treatment .

- Co-clinical trials pair murine models with patient biopsies to correlate TME changes (e.g., PD-L1 upregulation) with clinical response .

Q. How do researchers optimize clinical trial endpoints for KRAS G12C inhibitors in heterogeneous tumor populations?

Methodological Answer:

- Endpoint selection : ORR (objective response rate) and PFS (progression-free survival) are stratified by mutation allele frequency (MAF) and co-mutations (e.g., STK11). Circulating tumor DNA (ctDNA) monitors clonal evolution during therapy .

- Dose optimization : Phase I trials use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link target occupancy (measured via LC-MS/MS) with clinical efficacy .

Q. What experimental strategies address the limited CNS penetration of first-generation KRAS G12C inhibitors?

Methodological Answer:

- Blood-brain barrier (BBB) models : Immortalized brain endothelial cells assess inhibitor permeability. In vivo studies measure brain-to-plasma ratios in genetically engineered KRAS G12C brain metastasis models .

- Next-gen inhibitors : D3S-001 is engineered for enhanced lipophilicity and P-glycoprotein evasion. Preclinical PET imaging with radiolabeled inhibitors quantifies CNS biodistribution .

Q. How do codon 12 mutation subtypes (e.g., G12C vs. G12D) influence inhibitor response, and how is this tested experimentally?

Methodological Answer:

- Pan-KRAS screens : CRISPR-Cas9 libraries introduce codon-specific mutations in isogenic cell lines. High-content imaging (e.g., IncuCyte) measures proliferation inhibition across variants .

- Biochemical assays : Nucleotide exchange assays compare GTP-loading kinetics of G12C vs. non-G12C mutants to identify mutation-selective vulnerabilities .

Q. What combination therapies show promise in overcoming KRAS G12C inhibitor resistance via WT-RAS suppression?

Methodological Answer:

- LUNA18 : A cyclic peptide inhibiting RAS-GEF interaction reduces WT-RAS activation. In vitro, LUNA18 combined with KRAS G12C inhibitors sustains ERK suppression for 72+ hours. In vivo, xenograft models show delayed resistance onset .

- siRNA screens : Knockdown of WT-RAS isoforms (HRAS/NRAS) in KRAS G12C cells restores inhibitor sensitivity, validated via phospho-proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。